REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Cl:10][S:11](O)(=[O:13])=[O:12]>>[Cl:1][C:2]1[C:3]([OH:9])=[C:4]([S:11]([Cl:10])(=[O:13])=[O:12])[CH:5]=[C:6]([Cl:8])[CH:7]=1
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Name
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|
Quantity
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0.05 mol
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1)Cl)O
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Name
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|
Quantity
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2.5 mol
|
Type
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reactant
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Smiles
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ClS(=O)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture is poured onto ice
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Type
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CUSTOM
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Details
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the acid layer decanted from the warmed mixture
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Type
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WASH
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Details
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The product is washed with ice water
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Type
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CUSTOM
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Details
|
recrystallized from carbon tetrachloride
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=C(C1)Cl)S(=O)(=O)Cl)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |